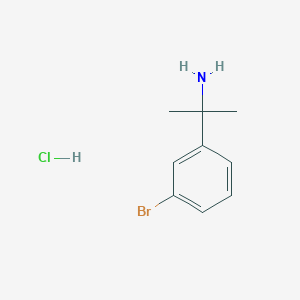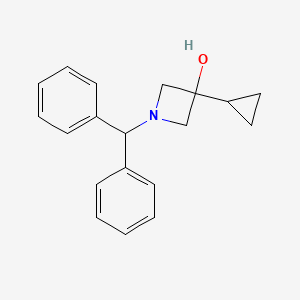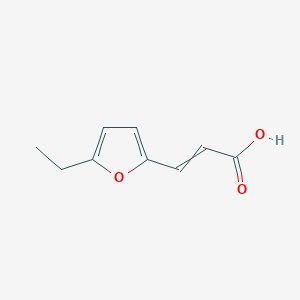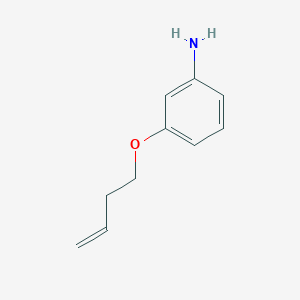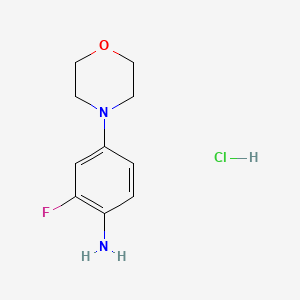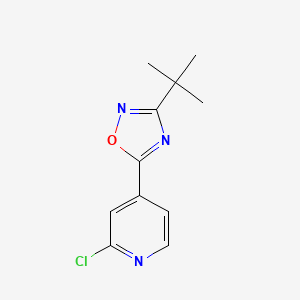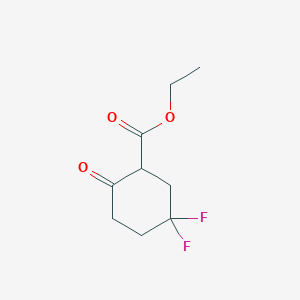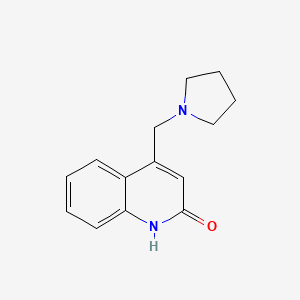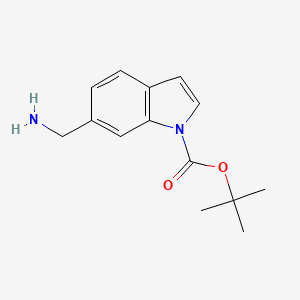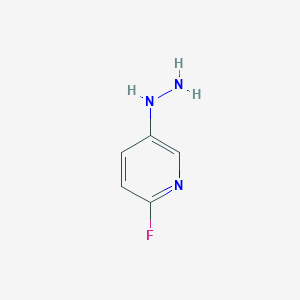![molecular formula C11H10FNO2 B1440769 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 1267316-35-7](/img/structure/B1440769.png)
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) . This indicates that the molecule consists of a pyrrolidine ring attached to a 4-fluorophenyl group.Physical And Chemical Properties Analysis
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is a powder at room temperature . It has a molecular weight of 207.2 . The InChI code is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) .Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The saturation and sp^3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This review highlights bioactive molecules with pyrrolidine rings, including 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives, and their target selectivity. It discusses the influence of steric factors on biological activity and structure-activity relationships, emphasizing the importance of stereogenicity and spatial orientation of substituents in determining the biological profile of drug candidates (Petri et al., 2021).
Applications in Optical Materials
Diketopyrrolopyrroles, including pyrrolidine-2,5-diones, are prominent dyes used in high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. This review covers the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, highlighting their utility across various applications. The extension of their chromophore significantly alters optical properties, offering a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield make them attractive for future applications (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrrolidine-2,5-diones, is significant in medicinal and pharmaceutical industries for its broad synthetic applications. This review focuses on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts and metal catalysts. It addresses the importance of these scaffolds in developing lead molecules and explores the application of diverse catalytic approaches for their synthesis, highlighting the role of 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives in these processes (Parmar et al., 2023).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol-based compounds, related to pyrrolidine diones, serve as chemosensors for various analytes. These chemosensors exhibit high selectivity and sensitivity, detecting metal ions, anions, and neutral molecules. This review presents the unique opportunities offered by the formyl groups on such platforms for modulating sensing selectivity and sensitivity, suggesting potential applications for 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives in developing novel chemosensors (Roy, 2021).
Safety And Hazards
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Pyrrolidine derivatives, including 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione, have a versatile scaffold that makes them a promising area for future drug discovery . They can be used to design and develop novel biologically active compounds and drug candidates . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPYXBMRQZGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




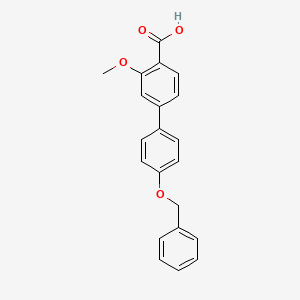
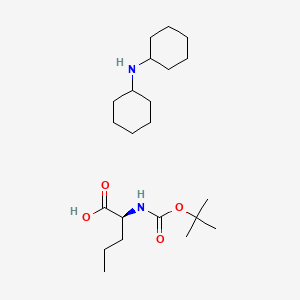
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)
